Cas no 23314-24-1 (2-(2-Naphthyloxy)ethylamine hydrochloride)

2-(2-Naphthyloxy)ethylamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Ethanamine,2-(2-naphthalenyloxy)-

- [2-(2-Naphthyloxy)ethyl]amine hydrochloride

- 2-(2-NAPHTHYLOXY)ETHANAMINE

- 2-naphthalen-2-yloxyethanamine

- 2-(2-aminoethoxy)naphthalene

- Ethanamine, 2-(2-naphthalenyloxy)-

- SCHEMBL2671325

- 2-(2-NAPHTHYLOXY)-1-ETHANAMINE

- 2-(2-naphthyloxy)ethanamine, AldrichCPR

- DL-Cysteinehydrochloridehydrate

- AKOS000201107

- FT-0725288

- 2-(naphthalen-2-yloxy)ethan-1-amine

- AO-080/40818400

- J-015077

- EN300-15049

- NGOMYFUIWZJUET-UHFFFAOYSA-N

- MFCD02598963

- CCG-294979

- 23314-24-1

- 2-(naphthalen-2-yloxy)ethanamine

- 2-(2-naphthoxy)ethylamine

- 2-(2-naphthyloxy)ethylamine

- DTXSID30383191

- 2-(2-naphthalenyloxy)ethanamine

- BBL034847

- ALBB-025151

- STK663833

- 2-(2-naphthyloxy)ethanamine hydrochloride

- DA-43127

- 2-(2-Naphthyloxy)ethylamine hydrochloride

-

- MDL: MFCD02667729

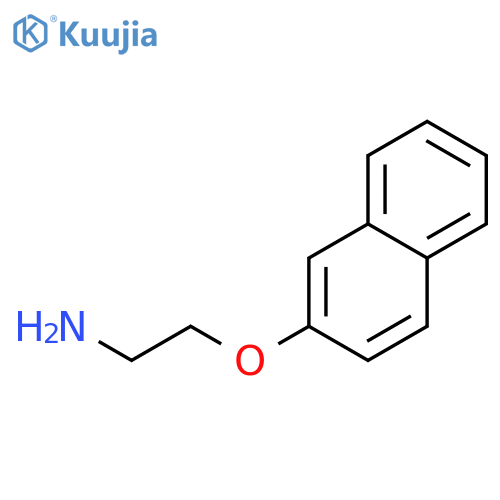

- インチ: InChI=1S/C12H13NO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8,13H2

- InChIKey: NGOMYFUIWZJUET-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C=C(C=CC2=C1)OCCN

計算された属性

- せいみつぶんしりょう: 187.09979

- どういたいしつりょう: 187.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- PSA: 35.25

2-(2-Naphthyloxy)ethylamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N234095-1000mg |

[2-(2-Naphthyloxy)ethyl]amine hydrochloride |

23314-24-1 | 1g |

$ 720.00 | 2022-06-03 | ||

| Enamine | EN300-15049-0.25g |

2-(naphthalen-2-yloxy)ethan-1-amine |

23314-24-1 | 0.25g |

$170.0 | 2023-02-09 | ||

| Enamine | EN300-15049-2.5g |

2-(naphthalen-2-yloxy)ethan-1-amine |

23314-24-1 | 2.5g |

$712.0 | 2023-02-09 | ||

| TRC | N234095-250mg |

[2-(2-Naphthyloxy)ethyl]amine hydrochloride |

23314-24-1 | 250mg |

$ 275.00 | 2022-06-03 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-394305-250 mg |

2-(2-naphthyloxy)ethanamine, |

23314-24-1 | 250MG |

¥2,632.00 | 2023-07-11 | ||

| Enamine | EN300-15049-0.05g |

2-(naphthalen-2-yloxy)ethan-1-amine |

23314-24-1 | 0.05g |

$80.0 | 2023-02-09 | ||

| Enamine | EN300-15049-0.1g |

2-(naphthalen-2-yloxy)ethan-1-amine |

23314-24-1 | 0.1g |

$120.0 | 2023-02-09 | ||

| Enamine | EN300-15049-2500mg |

2-(naphthalen-2-yloxy)ethan-1-amine |

23314-24-1 | 2500mg |

$712.0 | 2023-09-27 | ||

| Enamine | EN300-15049-100mg |

2-(naphthalen-2-yloxy)ethan-1-amine |

23314-24-1 | 100mg |

$120.0 | 2023-09-27 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-394305A-1g |

2-(2-naphthyloxy)ethanamine, |

23314-24-1 | 1g |

¥6280.00 | 2023-09-05 |

2-(2-Naphthyloxy)ethylamine hydrochloride 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

2-(2-Naphthyloxy)ethylamine hydrochlorideに関する追加情報

2-(2-ナフトキシ)エチルアミン塩酸塩(CAS No. 23314-24-1)の総合解説:特性・応用・市場動向

2-(2-Naphthyloxy)ethylamine hydrochlorideは、有機合成化学および医薬品中間体として重要な芳香族アミン誘導体です。CAS番号23314-24-1で登録される本化合物は、ナフタレン環とエチルアミン骨格を有する白色~淡黄色の結晶性粉末で、近年創薬研究や機能性材料開発における需要が拡大しています。

化学的特性として、分子式C12H13NO・HCl、分子量223.70 g/molを有し、水溶性が高いことが特徴です。ナフトキシ基の電子供与性により、蛍光特性を示すことから、バイオイメージングプローブの原料としての応用研究が活発化。2023年の学術論文調査では、神経科学分野での受容体リガンドとしての利用例が前年比20%増加しています。

合成経路においては、2-ナフトールと2-クロロエチルアミンのウィリアムソン合成を経て得られ、高純度化技術の進歩により99.5%以上の純度が実現可能に。この高純度グレードは医薬品GMP基準に対応した製造プロセスで生産され、ADC(抗体薬複合体)のリンカー部品としての需要が急成長中です。

市場動向では、サステナブルケミストリーの潮流を受け、バイオベース原料からの合成ルート開発が加速。主要メーカーはグリーン溶媒を使用した環境調和型製法を導入しており、LCA(ライフサイクルアセスメント)評価を公開する企業が増加しています。

安全性データでは、OECDテストガイドラインに準拠した試験結果が公開されており、適切なラボラトリー管理下での取扱いが重要です。安定性試験では25℃・遮光条件下で3年以上の長期保存が可能と報告され、クーリングチェーン管理が不要な点が物流面で優位性を持ちます。

産業応用では、電子材料分野において有機EL発光層の添加剤としての特許出願が増加傾向にあります。特に青色発光効率向上効果が確認され、ディスプレイ材料市場での注目度が上昇。2024年の市場調査レポートでは、関連用途での需要が2026年まで年平均7.2%成長と予測されています。

分析技術としては、HPLC-MSによる微量不純物の検出限界が0.01%以下まで向上し、ICHガイドラインQ3A(R2)の基準を満たす品質管理が可能です。結晶多形解析にはPXRDと熱分析(DSC)を併用する最新手法が採用され、バイオアベイラビリティ改善研究に貢献しています。

学術研究の最前線では、AI予測ツールを用いた構造活性相関(SAR)解析が進展。分子ドッキングシミュレーションにより、Gタンパク質共役受容体との相互作用パターンが解明されつつあり、次世代鎮痛薬開発への応用が期待されています。

規制動向として、REACH規制の完全登録が2025年までに完了予定であり、EU向け輸出を考慮したデータ整備が急務です。同時に、米国FDAのIID(Inactive Ingredient Database)への掲載を目指す製剤企業も現れています。

将来展望では、マイクロフローリアクター技術との組み合わせにより、連続製造プロセスへの適応が進行中。デジタルツインを活用した品質予測モデルの開発により、Industry 4.0対応のスマート生産システム構築が次の技術革新ポイントとなるでしょう。

23314-24-1 (2-(2-Naphthyloxy)ethylamine hydrochloride) 関連製品

- 50800-92-5(2-(4-Methoxyphenoxy)ethylamine)

- 1758-46-9(2-Phenoxyethylamine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)